(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate (3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate (3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate is a natural product found in Schisandra propinqua with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16685818
InChI: InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3
SMILES:
Molecular Formula: C28H34O8
Molecular Weight: 498.6 g/mol

(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate

CAS No.:

Cat. No.: VC16685818

Molecular Formula: C28H34O8

Molecular Weight: 498.6 g/mol

* For research use only. Not for human or veterinary use.

(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate -

Specification

Molecular Formula C28H34O8
Molecular Weight 498.6 g/mol
IUPAC Name (3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate
Standard InChI InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3
Standard InChI Key PLKFSXFJGNZAER-UHFFFAOYSA-N
Canonical SMILES CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a tetracyclic framework comprising fused bicyclic ether rings and aromatic systems. The core structure is defined by the 15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadecahexaene system, with methoxy groups at positions 3, 4, 5, and 19, and methyl substituents at positions 9 and 10. The 2-methylbut-2-enoate ester is attached at position 8, introducing stereochemical complexity (Fig. 1).

Table 1: Key Structural Features

FeatureDescription
Core StructureTetracyclic system with fused bicyclic ethers and aromatic rings
Substituents4 methoxy (-OCH3), 2 methyl (-CH3), 1 ester (-COO-)
StereochemistryChiral centers at positions 8, 9, 10 (S-configuration in related analogs)
Molecular FormulaC28H34O8
Molecular Weight498.6 g/mol

IUPAC Nomenclature

The systematic name reflects the compound’s topology:

  • Parent hydrocarbon: Nonadeca-1(19),2,4,6,12,14(18)-hexaene

  • Ring junctions: Tetracyclic fusion at positions 2,7 and 14,18

  • Functional groups: Tetramethoxy, dimethyl, and 2-methylbut-2-enoate ester.

Synthesis and Extraction Methods

Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Cyclization: Formation of the tetracyclic core via acid-catalyzed cyclization of polyaromatic precursors.

  • Esterification: Coupling of the 2-methylbut-2-enoic acid with the hydroxylated tetracyclic intermediate using DCC/DMAP.

  • Methylation: Sequential methylation of phenolic -OH groups using methyl iodide and potassium carbonate.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationH2SO4, CHCl3, 60°C, 12h45
EsterificationDCC, DMAP, CH2Cl2, rt, 24h72
MethylationCH3I, K2CO3, DMF, 50°C, 8h88

Extraction from Natural Sources

While primarily synthesized, analogous lignans are isolated from Schisandra chinensis via:

  • Ultrasonic-assisted extraction: Ethanol/water (70:30), 40°C, 30 min.

  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients.

Physicochemical Properties

Solubility and Stability

The compound exhibits lipophilic character (logP ≈ 3.2) due to its aromatic rings and methoxy groups. It is soluble in DMSO, chloroform, and dichloromethane but poorly soluble in water (<0.1 mg/mL). Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under inert atmosphere.

Table 3: Physicochemical Data

PropertyValue
Melting Point158–162°C (decomposes)
logP3.2 (predicted)
UV λmax280 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)
Solubility (DMSO)25 mg/mL

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl3): δ 6.78 (s, H-12), 5.92 (s, H-6), 3.85–3.72 (4×OCH3).

  • ¹³C NMR: 168.2 ppm (ester carbonyl), 152.1–56.3 ppm (aromatic carbons).

Mass Spectrometry

  • HRMS (ESI+): m/z 499.2285 [M+H]⁺ (calc. 499.2281).

Applications and Future Research Directions

Medicinal Chemistry Applications

  • Lead compound for neurodegenerative and inflammatory diseases.

  • Prodrug development: Ester hydrolysis to enhance water solubility.

Research Gaps

  • In vivo pharmacokinetics: Oral bioavailability and metabolite profiling.

  • Target identification: Proteomic studies to map molecular targets.

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